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Compound of Interest

Compound Name: 2-Fluoro-6-methoxybenzoic acid

Cat. No.: B139930

Introduction

2-Fluoro-6-methoxybenzoic acid (CAS 137654-21-8) is a substituted aromatic carboxylic acid
with potential applications in medicinal chemistry and materials science.[1][2] Its chemical
structure, featuring a fluorine atom and a methoxy group ortho to the carboxylic acid function,
presents a unique substitution pattern that influences its chemical reactivity and spectroscopic
properties. This guide provides an in-depth analysis of the spectroscopic data for 2-fluoro-6-
methoxybenzoic acid, offering both experimental data where available and expert
interpretation based on established principles of spectroscopy. This document is intended for
researchers, scientists, and professionals in drug development who are engaged in the
synthesis, characterization, and application of novel chemical entities.

The strategic placement of the fluoro and methoxy groups is expected to significantly impact
the electronic environment of the aromatic ring and the conformation of the carboxylic acid
group, making a thorough spectroscopic analysis crucial for unambiguous structure elucidation
and quality control.

Molecular Structure and Physicochemical
Properties

A foundational understanding of the molecule's composition is paramount before delving into its
spectral data.
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Property Value Source
Molecular Formula CsH7FO3 [3]
Molecular Weight 170.14 g/mol [2]
Melting Point 89-93 °C [1]
Boiling Point 259 °C

Appearance Off-white to pale lemon solid [4]

Below is a diagram illustrating the molecular structure of 2-fluoro-6-methoxybenzoic acid with
IUPAC numbering for the aromatic carbons, which will be referenced in the NMR section.

Caption: Molecular structure of 2-Fluoro-6-methoxybenzoic acid.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the
mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its
molecular weight and offering insights into its structure.

Predicted Mass Spectrum

While an experimental mass spectrum is not readily available in public databases, the
expected key features can be predicted with high confidence based on the molecular formula.

e Molecular lon (M*): The molecular ion peak is expected at an m/z corresponding to the
molecular weight of the compound. For 2-fluoro-6-methoxybenzoic acid (CsH7FOs3), the
nominal molecular weight is 170.14 g/mol . Therefore, the molecular ion peak [M]* should be
observed at m/z 170.

o High-Resolution Mass Spectrometry (HRMS): For a more precise determination, the exact
mass is calculated as 170.0379 Da.[3] This value is crucial for confirming the elemental
composition.

Plausible Fragmentation Pathway
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Electron ionization (El) is a common high-energy ionization technique that leads to extensive
fragmentation. The fragmentation of 2-fluoro-6-methoxybenzoic acid is expected to proceed

[M-OH]*
m/z = 153

[M-CHs]*
m/z = 155

_ 'COOH [M'OCH3]+
m/z = 139

[M-COOH]*
m/z = 125

Click to download full resolution via product page

through characteristic losses of functional groups.
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Caption: Predicted major fragmentation pathways for 2-Fluoro-6-methoxybenzoic acid in EI-
MS.

Loss of a hydroxyl radical (*OH): A common fragmentation for carboxylic acids, leading to a
peak at m/z 153.

e Loss of a methyl radical (*CHs): Fragmentation of the methoxy group would result in a peak
at m/z 155.

e Loss of a methoxy radical (*OCHs): This would lead to a fragment at m/z 139.

e Loss of the carboxyl group (¢«COOH): Decarboxylation would produce a significant peak at
m/z 125.

Experimental Protocol: Acquiring a Mass Spectrum

For a compound like 2-fluoro-6-methoxybenzoic acid, a standard procedure using a gas
chromatograph coupled with a mass spectrometer (GC-MS) with an electron ionization source
would be appropriate.
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e Sample Preparation: Dissolve a small amount of the solid compound (approx. 1 mg/mL) in a

volatile solvent such as methanol or dichloromethane.

« Injection: Inject 1 pL of the solution into the GC inlet, which is typically heated to 250 °C.

o Chromatographic Separation: Use a standard nonpolar capillary column (e.g., DB-5ms) with

a temperature program, for instance, starting at 50 °C and ramping to 280 °C at 10 °C/min.

Helium is used as the carrier gas.

« lonization: As the compound elutes from the GC column, it enters the MS ion source, where

it is bombarded with 70 eV electrons.

e Mass Analysis: The resulting ions are separated by a quadrupole or time-of-flight (TOF)

analyzer and detected.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule. The absorption of infrared

radiation at specific frequencies corresponds to the vibrations of specific chemical bonds and

functional groups.

Experimental IR Spectrum

An Attenuated Total Reflectance (ATR) IR spectrum has been reported for 2-fluoro-6-

methoxybenzoic acid.[3] The key absorption bands are summarized below.

Wavenumber (cm~?) Intensity Assignment

O-H stretch (carboxylic acid
~3000-2500 Broad _

dimer)
~1700 Strong C=0 stretch (carboxylic acid)
~1600, ~1480 Medium-Strong C=C aromatic ring stretches
~1250 Strong C-O stretch (aryl ether)
~1100 Medium C-F stretch
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Source: Adapted from Bio-Rad Laboratories, Inc. as provided by PubChem.[3]

Interpretation of the IR Spectrum

The IR spectrum provides clear evidence for the key functional groups in 2-fluoro-6-
methoxybenzoic acid.

e O-H Stretch: The very broad absorption in the 3000-2500 cm~1 region is highly characteristic
of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. In the solid state,
benzoic acids typically form dimers through hydrogen bonding between their carboxyl
groups.

e C=0 Stretch: The strong, sharp peak around 1700 cm~! is indicative of the carbonyl (C=0)
stretch of the carboxylic acid. The position of this band can be influenced by conjugation with
the aromatic ring and intramolecular hydrogen bonding.

o Aromatic C=C Stretches: The absorptions in the 1600-1450 cm~1 region are typical for C=C
stretching vibrations within the benzene ring.

e C-O and C-F Stretches: The strong band around 1250 cm~1 is consistent with the
asymmetric C-O-C stretch of the aryl ether (methoxy group). The C-F stretch is expected in
the 1100 cm~1 region.

Experimental Protocol: Acquiring an ATR-IR Spectrum

ATR-IR is a convenient technique for solid samples that requires minimal sample preparation.

e Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by
wiping it with a solvent like isopropanol and running a background scan.

o Sample Application: Place a small amount of the solid 2-fluoro-6-methoxybenzoic acid
onto the ATR crystal.

o Pressure Application: Use the instrument's pressure clamp to ensure good contact between
the sample and the crystal.

» Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution
of 4 cm~1,
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o Cleaning: After the measurement, clean the crystal thoroughly.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic
molecules in solution. It provides information about the chemical environment, connectivity, and
spatial arrangement of atoms. Although experimental spectra are not publicly available, a
detailed prediction is provided below based on established principles.

Predicted *H NMR Spectrum

The *H NMR spectrum will show signals for the aromatic protons, the methoxy protons, and the

acidic proton of the carboxylic acid.
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Predicted
Chemical Shift

(6, ppm)

Multiplicity

Integration

Assignment

Rationale

~10-12

Broad Singlet

1H

COOH

The acidic proton
is typically
downfield and
often broad due

to exchange.

~7.4-7.6

Triplet

1H

H4

Coupled to H3
and H5 (if
present, which it
is not). In this
case, it is
coupled to H3
and H5, which
are adjacent.
The fluorine at
C2 will also
cause some

coupling.

~6.8-7.0

Doublet of

doublets

1H

H3

Coupled to H4
and the fluorine
at C2.

~6.7-6.9

Doublet of

doublets

1H

H5

Coupled to H4
and potentially a
small long-range
coupling to

fluorine.

Singlet

3H

OCHs

Methoxy protons
are shielded and
appear as a
singlet as there
are no adjacent

protons.
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Note: Predicted shifts are in CDCls and are estimates. Actual values may vary based on
solvent and concentration.

Predicted *C NMR Spectrum

The 13C NMR spectrum is expected to show 8 distinct signals corresponding to the 8 carbon
atoms in the molecule.
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Predicted Chemical Shift
(6, ppm)

Assignment

Rationale

~165-170

C7 (COOH)

The carbonyl carbon of a
carboxylic acid is highly
deshielded.

~158-162 (d)

C2 (C-F)

The carbon directly attached to
the highly electronegative
fluorine atom will be downfield
and will appear as a doublet

due to one-bond C-F coupling.

~155-159

C6 (C-0)

The carbon attached to the
oxygen of the methoxy group

is also significantly deshielded.

~132-135

C4

Aromatic CH carbon.

~115-120

C1

The carbon bearing the

carboxylic acid group.

~110-115 (d)

C3

This carbon is ortho to the
fluorine, and its chemical shift
will be affected. It will show a

two-bond C-F coupling.

~105-110

C5

This carbon is para to the
fluorine and ortho to the
methoxy group, leading to

increased shielding.

C8 (OCHs)

The aliphatic carbon of the
methoxy group is significantly
shielded compared to the

aromatic carbons.

Note: (d) indicates a doublet due to C-F coupling.

Predicted *°F NMR Spectrum
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19F NMR is highly sensitive to the local electronic environment.

o Chemical Shift: For an aryl fluoride, the chemical shift is expected in the range of -110 to
-140 ppm relative to CFClIs. The presence of ortho and para electron-donating groups
(methoxy and carboxylic acid) will influence the exact position.

« Multiplicity: The 1°F signal will be split by the neighboring protons. It is expected to be a
multiplet due to coupling with the ortho proton (H3) and the meta proton (H4).

Experimental Protocol: Acquiring NMR Spectra

High-quality NMR spectra can be obtained using a standard NMR spectrometer (e.g., 400
MHz).
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;
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Caption: Workflow for NMR sample preparation and data acquisition.
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o Sample Preparation: Accurately weigh 10-20 mg of 2-fluoro-6-methoxybenzoic acid and
dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, DMSO-de) in
a vial. Transfer the solution to a 5 mm NMR tube.

 Instrument Setup: Insert the sample into the spectrometer. The instrument's software is used
to lock onto the deuterium signal of the solvent and to shim the magnetic field for optimal
homogeneity.

» 1H NMR Acquisition: A standard one-pulse experiment is typically sufficient. A relaxation
delay of 1-2 seconds and 8-16 scans will usually provide a good signal-to-noise ratio.

e 13C NMR Acquisition: A proton-decoupled experiment (e.g., zgpg30) is standard. Due to the
lower natural abundance and sensitivity of 13C, more scans (e.g., 1024 or more) and a longer
relaxation delay may be needed for quantitative analysis, although this is not typical for
routine characterization.

e 19F NMR Acquisition: A simple one-pulse experiment is used. 1°F is a highly sensitive
nucleus, so a small number of scans is usually sufficient.

o Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-
corrected, and baseline-corrected to produce the final spectrum.

Conclusion

The spectroscopic characterization of 2-fluoro-6-methoxybenzoic acid relies on a
combination of mass spectrometry, IR spectroscopy, and NMR spectroscopy. While
experimental NMR and MS data are not widely published, a detailed analysis of the molecular
structure allows for robust predictions of the expected spectral features. The experimental IR
spectrum strongly supports the presence of the key functional groups. This guide provides the
necessary framework for researchers to acquire, interpret, and validate the spectroscopic data
for this compound, ensuring its structural integrity in research and development settings.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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